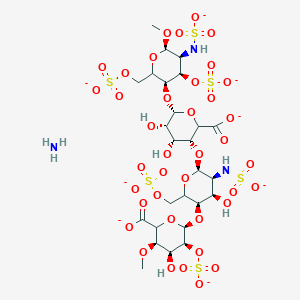

![molecular formula C₂₇H₂₄N₆O₅ B1145703 N-methyl-4-[4-[[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide CAS No. 284670-98-0](/img/structure/B1145703.png)

N-methyl-4-[4-[[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar complex molecules often involves multiple steps, including the formation of intermediate compounds and the use of specific reagents to achieve the desired molecular structure. For instance, the synthesis of pyridine derivatives can be achieved through reactions involving corresponding benzylamines and ethyl pyrido[1,2-a]pyrimidine carboxylates, which are obtained from amino-pyridines and triethyl methanetricarboxylate. The structural confirmation of these compounds is typically performed using elemental analysis and NMR spectroscopy (Ukrainets et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to N-methyl-4-[4-[[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide is characterized using spectroscopic techniques such as FT-IR, NMR, and sometimes crystallography. These analyses provide detailed information about the atomic and molecular configurations, helping to understand the compound's potential interactions and reactivity (Kadir et al., 2017).

Chemical Reactions and Properties

The chemical behavior of these molecules can be influenced by various factors, including the presence of specific functional groups. The reactivity towards different reagents, the potential for undergoing substitution reactions, and the stability of the compound under various conditions are crucial aspects of its chemical properties. For example, modifications to the pyridine moiety, such as methylation, can significantly impact the biological activity of related compounds (Ukrainets et al., 2015).

科学的研究の応用

Synthesis of Novel Heterocyclic Compounds

The compound N-methyl-4-[4-[[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide falls under the class of heterocyclic compounds. Studies have demonstrated the synthesis of various heterocyclic compounds, showing potential pharmacological activities. Kumar and Mashelker (2007) synthesized a range of oxadiazole derivatives expected to possess hypertensive activity, starting from ethyl 2H-pyrano [2,3-b] pyridine-3-carboxylate and further treating with various reagents to obtain the desired products ChemInform.

Amplification of Phleomycin

Brown and Cowden (1982) explored the condensation of 3-aminocrotonamide with ethyl pyridine-2-carboxylate to yield pyridinylpyrimidines, which served as amplifiers of phleomycin against Escherichia coli. This showcases the potential use of such compounds in amplifying the effects of antibiotics, thereby contributing to antimicrobial research Australian Journal of Chemistry.

Analgesic Properties Optimization

Ukrainets et al. (2015) focused on modifying the pyridine moiety of a molecule to enhance its analgesic properties. They synthesized N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides and found that certain modifications led to increased biological activity, indicating the importance of molecular structure in drug efficacy Ukrainets et al..

Antidepressant and Nootropic Agents

Thomas et al. (2016) synthesized N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and their derivatives, investigating their antidepressant and nootropic activities. They found that specific substitutions on the aryl ring significantly affected the compounds' activities, highlighting the potential of these compounds in CNS-related therapies Arabian Journal of Chemistry.

将来の方向性

The future directions for this compound could involve further exploration of its potential biological activities, given its structural similarity to bioactive molecules. Additionally, the development of robust methods for the selective introduction of multiple functional groups into the pyridine scaffold could expand the utility of this compound in medicinal chemistry .

特性

IUPAC Name |

N-methyl-4-[4-[[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N6O5/c1-28-25(34)23-15-21(11-13-30-23)37-19-7-3-17(4-8-19)32-27(36)33-18-5-9-20(10-6-18)38-22-12-14-31-24(16-22)26(35)29-2/h3-16H,1-2H3,(H,28,34)(H,29,35)(H2,32,33,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHRMYJDVQDNOJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=CC(=NC=C4)C(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N6O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Bis[4-[2-(N-methylcarbamoyl)-4-pyridyloxy]phenyl]urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145638.png)

![3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1145640.png)